FAM amine, 5-isomer
CAS No.: 2183440-41-5
Cat. No.: VC0527734
Molecular Formula: C27H27ClN2O6
Molecular Weight: 510.97
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2183440-41-5 |
---|---|
Molecular Formula | C27H27ClN2O6 |
Molecular Weight | 510.97 |
IUPAC Name | N-(6-aminohexyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-20-19(13-16)26(33)35-27(20)21-9-6-17(30)14-23(21)34-24-15-18(31)7-10-22(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H |
Standard InChI Key | YMNCSJRUUHHNGI-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1C(=O)NCCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Molecular Characteristics
FAM amine, 5-isomer is characterized by specific molecular properties that distinguish it from related fluorescein derivatives. The compound exists as an isomerically pure dye based on the 5-isomer position of the carboxyl group on the fluorescein core structure.
Parameter | Value |
---|---|
Full Name | Fluorescein (FAM) amine, 5-isomer |
Molecular Formula | C₂₇H₂₇ClN₂O₆ |
Molecular Weight | 510.97 g/mol |
CAS Number | 2183440-41-5 (hydrochloride), 138589-19-2 |
IUPAC Name | 6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride |
Alternative IUPAC Name | 6-aminohexylaminocarbonylfluorescein hydrochloride |
The molecular structure features a fluorescein core with a hexylamine linker attached at the 5-position, providing the compound with its distinctive reactive properties .
Structural Features
The key structural feature that distinguishes FAM amine, 5-isomer from standard fluorescein compounds is the presence of an aliphatic amine group on a linker arm. Unlike conventional fluoresceinamine, which contains an aromatic amine directly attached to the xanthene ring system, this reagent incorporates a more flexible and accessible primary amine group positioned at the terminus of an aliphatic chain .
This structural modification significantly enhances the compound's reactivity toward various electrophiles, including activated esters, epoxides, and other carbonyl-containing compounds. The 5-isomer designation refers to the specific position of substitution on the fluorescein backbone, which influences both the spectral properties and the spatial orientation of the reactive amine group .
Physical and Spectral Properties
Appearance and Solubility
FAM amine, 5-isomer typically appears as a yellow solid in its pure form . Its solubility profile is particularly important for various applications and experimental protocols.
Solvent | Solubility |
---|---|
Methanol | Good |
DMSO | Good |
DMF | Good |
Water | Limited |
The compound's solubility in organic solvents makes it versatile for various chemical modifications and bioconjugation protocols that require non-aqueous or mixed solvent systems .
Spectroscopic Characteristics
The spectral properties of FAM amine, 5-isomer are essential for its applications in fluorescence-based detection and imaging techniques. The compound exhibits characteristic absorption and emission profiles typical of fluorescein derivatives but with specific parameters related to its unique structure.
Spectral Parameter | Value |
---|---|
Absorption/Excitation Maximum | 490-492 nm |
Emission Maximum | 513-517 nm |
Extinction Coefficient (ε) | 74,000-80,000 M⁻¹ cm⁻¹ |
CF₂₆₀ | 0.20-0.22 |
CF₂₈₀ | 0.17 |
These spectral characteristics make FAM amine, 5-isomer compatible with standard fluorescein filter sets in fluorescence microscopy and flow cytometry applications .
Photophysical Parameters
A particularly valuable attribute of FAM amine, 5-isomer is its high fluorescence quantum yield, which has been measured at approximately 0.93 . This exceptional quantum yield indicates that the compound efficiently converts absorbed photons into fluorescence emission, resulting in bright signals for detection and imaging applications.
The high quantum yield, combined with good photostability, makes this compound particularly suitable for applications requiring sensitive detection or prolonged imaging sessions. Additionally, its spectral characteristics are minimally affected by the conjugation to biomolecules, maintaining high brightness in labeled products .
Applications and Uses
Bioconjugation Applications
FAM amine, 5-isomer serves as a versatile reagent for bioconjugation, offering significant advantages over traditional fluorescent labeling compounds. The primary amine group on the linker arm readily reacts with:
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Carboxylic acids (forming amide bonds)
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Activated NHS esters (forming stable amide linkages)
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Various carbonyl groups (forming imine intermediates that can be reduced)
These reactions enable the attachment of the fluorescent label to various biomolecules, including proteins, peptides, and nucleic acids. The resulting conjugates exhibit strong fluorescence while maintaining the biological activity of the labeled molecules .
Advantages Over Similar Compounds
When compared to traditional fluorescent labeling reagents like FITC (Fluorescein isothiocyanate), FAM amine, 5-isomer offers several significant advantages:
Parameter | FAM amine, 5-isomer | FITC |
---|---|---|
Reaction Conditions | Less stringent | More stringent |
Conjugation Yield | Higher | Lower |
Conjugate Stability | Superior | Inferior |
Deterioration Rate | Slower | Faster |
Research has demonstrated that FAM reagents generally produce bioconjugates with superior stability compared to those made with FITC. This is particularly evident in peptide labeling, where FAM-labeled peptides have been observed to deteriorate more slowly than their FITC-labeled counterparts .
Research Applications
The unique properties of FAM amine, 5-isomer make it suitable for various research applications, including:
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Enzymatic transamination reactions, where the amine group serves as a substrate for enzyme-catalyzed transformations
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Fluorescent labeling of biomolecules for tracking and detection in complex biological systems
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Development of fluorescent probes for specific analytes or cellular targets
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Creation of fluorescent conjugates with enhanced stability for long-term studies
Recent research has explored the use of this compound in the context of antibody-based detection systems, as evidenced by studies investigating the binding of fluorescein derivatives to antibodies immobilized on gold nanoparticles .
Synthesis and Production Methods
General Synthetic Routes
The synthesis of FAM amine, 5-isomer typically begins with the production of 5-aminofluorescein, which serves as a key intermediate. The general synthetic pathway involves:
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Reaction of 4-nitrophthalic acid with resorcinol in a 1:2 molar ratio
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Formation of a mixture of 5- and 6-nitrofluorescein isomers
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Separation of the isomers through derivative formation
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Reduction of the nitro group to an amino group
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Functionalization with an appropriate linker to introduce the aliphatic amine
The reaction typically proceeds in an orthophosphoric acid medium at elevated temperatures (approximately 135°C), leading to the formation of the initial fluorescein scaffold .
Isomer Separation Techniques
A critical aspect of producing pure FAM amine, 5-isomer is the separation of the 5- and 6-isomers that form during synthesis. Patent literature describes effective methods for this separation:
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Treatment of the isomer mixture with propionyl anhydride to form nitrofluorescein dipropionates
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Differential crystallization of the 5- and 6-nitrofluorescein dipropionates
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Separate reduction of each isomer to the corresponding aminofluorescein derivatives
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Functionalization with the hexylamine linker to produce the final product
This approach allows for the isolation of isomerically pure compounds, which is crucial for applications requiring defined spectral properties and consistent performance .
Quality Control Parameters
Commercial preparations of FAM amine, 5-isomer typically undergo rigorous quality control to ensure purity and performance consistency. Standard quality control methods include:
Method | Parameter | Typical Specification |
---|---|---|
¹H NMR | Structural confirmation | ≥95% purity |
HPLC-MS | Chemical purity | ≥95% purity |
Absorption spectroscopy | Spectral characteristics | Consistent with reference standards |
Fluorescence spectroscopy | Quantum yield | ≥0.90 |
These quality control measures ensure that the commercial product meets the required specifications for research applications .
Parameter | Recommendation |
---|---|
Temperature | -20°C |
Light Exposure | Protect from light |
Humidity | Store with desiccant |
Container | Airtight, amber container |
Under these conditions, the compound typically maintains stability for up to 24 months after receipt .
Stability Considerations
The stability of FAM amine, 5-isomer can be affected by several factors:
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Exposure to strong light, particularly UV radiation, can cause photobleaching
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Elevated temperatures accelerate degradation
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Extreme pH conditions may affect the fluorescent properties
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Repeated freeze-thaw cycles can reduce reactivity and fluorescence intensity
To maximize stability, stock solutions should be divided into small aliquots before freezing to minimize freeze-thaw cycles. Additionally, working solutions should be prepared fresh and used promptly for optimal results .
Research Findings and Future Perspectives
Comparative Studies
Research comparing FAM derivatives, including FAM amine, 5-isomer, with other fluorescent labeling reagents has yielded several important findings:
-
FAM-based conjugates generally exhibit superior stability compared to FITC-based alternatives
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The conjugation reactions involving FAM amine, 5-isomer typically require less stringent conditions
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Higher conjugation yields are often achieved with FAM derivatives
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The resulting conjugates show better resistance to hydrolysis and other degradation pathways
These advantages have led to increased adoption of FAM-based reagents in various research applications, particularly those requiring stable fluorescent conjugates for long-term studies .
Recent Research Developments
Recent research involving FAM amine, 5-isomer has explored various applications and performance characteristics. A notable example is the study by Sotnikov et al. (2023) investigating the binding of fluorescein derivatives to antibodies immobilized on gold nanoparticles. This research demonstrates the ongoing relevance of fluorescein-based compounds in developing advanced detection systems and biosensors .
Other research directions include:
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Optimization of conjugation protocols for specific biomolecule classes
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Development of novel applications in enzyme-catalyzed transformations
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Investigation of structure-activity relationships in fluorescein derivatives
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Exploration of applications in emerging fields such as single-molecule detection and super-resolution microscopy
Future Research Directions
The unique properties of FAM amine, 5-isomer suggest several promising directions for future research:
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Development of improved synthetic routes for larger-scale production
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Exploration of additional linker modifications to enhance specific applications
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Investigation of potential applications in emerging biomedical technologies
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Comparative studies with newer fluorescent dyes to define optimal application spaces
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Development of standardized protocols for specific bioconjugation challenges
As fluorescence-based techniques continue to evolve in biological and medical research, compounds like FAM amine, 5-isomer are likely to remain important tools for specific applications where their particular combination of properties offers advantages over alternative labeling strategies.
FAM amine, 5-isomer represents an important fluorescent labeling reagent with distinct advantages over traditional fluorescein derivatives. Its unique structural features, particularly the aliphatic amine linker, confer enhanced reactivity and versatility for bioconjugation applications. The compound's excellent spectral properties, including high quantum yield and favorable excitation/emission characteristics, make it suitable for various fluorescence-based detection and imaging techniques.
The demonstrated superior stability of FAM-based conjugates compared to FITC alternatives highlights the practical advantages of this compound in research applications requiring durable fluorescent labels. Ongoing research continues to explore new applications and optimize protocols for specific biomolecule classes.
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